molecular formula C11H12N4O2S B12538755 {(2S,5R)-5-[6-(Methylsulfanyl)-9H-purin-9-yl]-2,5-dihydrofuran-2-yl}methanol CAS No. 834911-88-5

{(2S,5R)-5-[6-(Methylsulfanyl)-9H-purin-9-yl]-2,5-dihydrofuran-2-yl}methanol

Cat. No.: B12538755
CAS No.: 834911-88-5
M. Wt: 264.31 g/mol
InChI Key: ZGRMKNDUNJZXCD-JGVFFNPUSA-N
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Description

{(2S,5R)-5-[6-(Methylsulfanyl)-9H-purin-9-yl]-2,5-dihydrofuran-2-yl}methanol is a complex organic compound that features a unique combination of a purine base and a dihydrofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {(2S,5R)-5-[6-(Methylsulfanyl)-9H-purin-9-yl]-2,5-dihydrofuran-2-yl}methanol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Purine Base: The purine base is synthesized through a series of reactions involving the condensation of formamide derivatives.

    Introduction of the Methylsulfanyl Group: The methylsulfanyl group is introduced via a nucleophilic substitution reaction using methylthiol as the nucleophile.

    Cyclization to Form the Dihydrofuran Ring: The dihydrofuran ring is formed through an intramolecular cyclization reaction, often catalyzed by a Lewis acid.

    Final Coupling: The final step involves coupling the purine base with the dihydrofuran ring under specific reaction conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This often includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

{(2S,5R)-5-[6-(Methylsulfanyl)-9H-purin-9-yl]-2,5-dihydrofuran-2-yl}methanol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and halides under mild to moderate conditions.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms added to the structure.

    Substitution: Substituted derivatives with new functional groups replacing the methylsulfanyl group.

Scientific Research Applications

{(2S,5R)-5-[6-(Methylsulfanyl)-9H-purin-9-yl]-2,5-dihydrofuran-2-yl}methanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential role in biological processes and as a probe for investigating enzyme mechanisms.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of {(2S,5R)-5-[6-(Methylsulfanyl)-9H-purin-9-yl]-2,5-dihydrofuran-2-yl}methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{(2S,5R)-5-[6-(Methylsulfanyl)-9H-purin-9-yl]-2,5-dihydrofuran-2-yl}methanol is unique due to its specific combination of a purine base and a dihydrofuran ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

834911-88-5

Molecular Formula

C11H12N4O2S

Molecular Weight

264.31 g/mol

IUPAC Name

[(2S,5R)-5-(6-methylsulfanylpurin-9-yl)-2,5-dihydrofuran-2-yl]methanol

InChI

InChI=1S/C11H12N4O2S/c1-18-11-9-10(12-5-13-11)15(6-14-9)8-3-2-7(4-16)17-8/h2-3,5-8,16H,4H2,1H3/t7-,8+/m0/s1

InChI Key

ZGRMKNDUNJZXCD-JGVFFNPUSA-N

Isomeric SMILES

CSC1=NC=NC2=C1N=CN2[C@H]3C=C[C@H](O3)CO

Canonical SMILES

CSC1=NC=NC2=C1N=CN2C3C=CC(O3)CO

Origin of Product

United States

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